molecular formula C20H16ClNO5S B2536652 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one CAS No. 2034355-46-7

2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2536652
CAS No.: 2034355-46-7
M. Wt: 417.86
InChI Key: DJJSFWZFBSPIGU-UHFFFAOYSA-N
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Description

2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core, a pyrrolidine ring, and a chlorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound.

    Attachment of the Chlorophenyl Sulfonyl Group: The final step involves the sulfonylation of the pyrrolidine ring with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structural features.

    Biology: Investigation of its biological activity, including potential anti-inflammatory and anticancer properties.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one
  • 2-(3-((4-methylphenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one

Uniqueness

2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is unique due to the presence of the chlorophenyl sulfonyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further study.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO5S/c21-13-5-7-14(8-6-13)28(25,26)15-9-10-22(12-15)20(24)19-11-17(23)16-3-1-2-4-18(16)27-19/h1-8,11,15H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJSFWZFBSPIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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